2-Hidraзинохиноксалина

Descripción general

Descripción

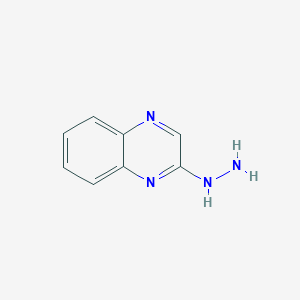

2-Hydrazinoquinoxaline is a heterocyclic compound with the molecular formula C8H8N4 It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring

Aplicaciones Científicas De Investigación

2-Hydrazinoquinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research has indicated its potential use in developing new antibiotics and antifungal agents.

Mecanismo De Acción

Target of Action

2-Hydrazinoquinoxaline has been found to exhibit promising antimicrobial activity against a variety of organisms. The primary targets of 2-Hydrazinoquinoxaline are various strains of Candida and Methicillin-resistant Staphylococcus aureus (MRSA) . These organisms are often responsible for serious infections, particularly in immunocompromised individuals .

Mode of Action

It has been observed that when used in combination with other compounds, such as penicillin or thymoquinone, 2-hydrazinoquinoxaline exhibits a synergistic effect . This means that the combination of 2-Hydrazinoquinoxaline with these other compounds results in a greater antimicrobial effect than would be achieved by either compound alone .

Biochemical Pathways

Given its antimicrobial activity, it is likely that 2-hydrazinoquinoxaline interferes with essential biochemical processes in the target organisms, such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

In silico studies suggest that 2-hydrazinoquinoxaline has favorable drug-like properties . Further experimental studies are needed to fully understand the pharmacokinetics of 2-Hydrazinoquinoxaline and its impact on bioavailability .

Result of Action

The result of the action of 2-Hydrazinoquinoxaline is the inhibition of growth of the target organisms. In vitro studies have shown that 2-Hydrazinoquinoxaline is more effective than amphotericin B against most clinical isolates of Candida albicans . It has also shown promising results against MRSA when used in combination with penicillin .

Action Environment

The efficacy and stability of 2-Hydrazinoquinoxaline can be influenced by various environmental factors. These could include the presence of other compounds (as seen in its synergistic action with penicillin or thymoquinone), the specific strain of the target organism, and potentially the pH or temperature of the environment

Análisis Bioquímico

Biochemical Properties

2-Hydrazinoquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme tyrosine kinase, where 2-Hydrazinoquinoxaline acts as an inhibitor. This inhibition can affect cell signaling pathways that are crucial for cell growth and proliferation. Additionally, 2-Hydrazinoquinoxaline has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .

Cellular Effects

The effects of 2-Hydrazinoquinoxaline on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in programmed cell death. Furthermore, 2-Hydrazinoquinoxaline can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In microbial cells, 2-Hydrazinoquinoxaline exhibits antimicrobial activity by disrupting cell wall synthesis and inhibiting essential enzymes .

Molecular Mechanism

At the molecular level, 2-Hydrazinoquinoxaline exerts its effects through several mechanisms. It binds to the active site of tyrosine kinase enzymes, preventing substrate phosphorylation and subsequent signal transduction. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between 2-Hydrazinoquinoxaline and the enzyme. Additionally, 2-Hydrazinoquinoxaline can intercalate into DNA, causing structural distortions that hinder the binding of transcription factors and RNA polymerase, ultimately affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazinoquinoxaline have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its degradation. Long-term studies have shown that 2-Hydrazinoquinoxaline can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in cancer cells .

Metabolic Pathways

2-Hydrazinoquinoxaline is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver. Phase I reactions include oxidation and reduction, mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are further conjugated with glucuronic acid or glutathione in phase II reactions, enhancing their solubility and facilitating excretion. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 2-Hydrazinoquinoxaline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also actively transported by specific transporters. Binding proteins in the blood can facilitate its distribution to different tissues, including the liver, kidneys, and brain. The compound’s localization and accumulation in specific tissues can impact its therapeutic and toxic effects .

Subcellular Localization

2-Hydrazinoquinoxaline exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis. The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which guide it to specific compartments within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinoquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction can be carried out in solvents such as methanol or dioxane, often in the presence of a base like triethylamine . The reaction conditions are generally mild, and the product can be isolated through standard purification techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for 2-Hydrazinoquinoxaline are not extensively documented, the general approach involves large-scale synthesis using the same basic principles as laboratory methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydrazinoquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, hydrazones, and other nitrogen-containing heterocycles .

Comparación Con Compuestos Similares

3-Hydrazinoquinoxaline-2-thiol: This compound has shown synergistic activity with antibiotics like penicillin.

Quinoxaline-2-carboxylate: Known for its antimicrobial properties.

2,3-Dichloroquinoxaline: A precursor in the synthesis of various quinoxaline derivatives.

Uniqueness: 2-Hydrazinoquinoxaline stands out due to its versatile reactivity and potential for modification. Its hydrazine group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry. Additionally, its promising antimicrobial properties make it a candidate for further pharmaceutical development .

Actividad Biológica

2-Hydrazinoquinoxaline, a derivative of quinoxaline, has garnered attention in various fields of biological research due to its potential therapeutic activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent studies and findings.

Chemical Structure and Properties

2-Hydrazinoquinoxaline is characterized by its hydrazine group attached to the quinoxaline backbone. The structural formula can be represented as follows:

This unique structure contributes to its diverse biological activities, including interactions with DNA and various cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-hydrazinoquinoxaline derivatives. A notable investigation focused on the synergistic effects of 3-hydrazinoquinoxaline-2-thiol in combination with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that the combination therapy significantly reduced the Minimum Inhibitory Concentration (MIC) of penicillin from 512 μg/mL to 32 μg/mL, showcasing a promising strategy to combat antibiotic resistance .

Table 1: Antimicrobial Efficacy of 3-Hydrazinoquinoxaline-2-Thiol

| Treatment Combination | MIC (μg/mL) |

|---|---|

| Penicillin Alone | 512 |

| Penicillin + 3-Hydrazinoquinoxaline-2-thiol | 32 |

The study also suggested that this synergy might be attributed to enhanced production of reactive oxygen species (ROS), which play a crucial role in bacterial cell death .

Anti-Inflammatory Activity

In addition to its antimicrobial properties, 2-hydrazinoquinoxaline exhibits significant anti-inflammatory activity . A study evaluated its effects in a carrageenan-induced paw edema model in Wistar rats. The results demonstrated that treatment with 3-hydrazinoquinoxaline-2-thiol led to a marked reduction in inflammatory markers such as TNF-α and IL-6, comparable to diclofenac, a known anti-inflammatory drug .

Table 2: Inflammatory Marker Levels Post-Treatment

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Diclofenac | 50 | 80 |

| 3-Hydrazinoquinoxaline-2-thiol | 60 | 90 |

These findings suggest that the compound may effectively restore normal histological structures and reduce inflammatory cell infiltration .

Anticancer Activity

Emerging research indicates that derivatives of hydrazinoquinoxaline may possess anticancer properties . A study screening various quinoxaline derivatives for anticancer activity found that certain compounds exhibited significant cytotoxic effects against cancer cell lines, including leukemia and non-small cell lung cancer . The mechanism of action appears to involve interference with cellular respiration and apoptosis pathways.

Table 3: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | Leukemia SR | 3.91 |

| Compound B | Non-small cell lung | 5.18 |

| Compound C | P. aeruginosa | 4.50 |

The ability of these compounds to disrupt cellular integrity highlights their potential as novel therapeutic agents in cancer treatment .

Propiedades

IUPAC Name |

quinoxalin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULVDPYLWVXKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302624 | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61645-34-9 | |

| Record name | 61645-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.